![molecular formula C16H15FN2O2S B12490501 N'-[(benzylsulfanyl)acetyl]-4-fluorobenzohydrazide](/img/structure/B12490501.png)
N'-[(benzylsulfanyl)acetyl]-4-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(Benzylsulfanyl)acetyl]-4-fluorobenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzylsulfanyl group, an acetyl group, and a 4-fluorobenzohydrazide moiety, which contribute to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(benzylsulfanyl)acetyl]-4-fluorobenzohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of Benzylsulfanylacetyl Intermediate: The initial step involves the reaction of benzyl mercaptan with chloroacetyl chloride to form benzylsulfanylacetyl chloride.
Hydrazide Formation: The benzylsulfanylacetyl chloride is then reacted with 4-fluorobenzohydrazide under controlled conditions to yield the final product, N’-[(benzylsulfanyl)acetyl]-4-fluorobenzohydrazide.
Industrial Production Methods
While specific industrial production methods for N’-[(benzylsulfanyl)acetyl]-4-fluorobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(Benzylsulfanyl)acetyl]-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the carbonyl group or the aromatic ring, leading to different reduced products.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced hydrazides or aromatic rings.
Substitution: Substituted benzohydrazides with different functional groups.
Aplicaciones Científicas De Investigación
N’-[(Benzylsulfanyl)acetyl]-4-fluorobenzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which N’-[(benzylsulfanyl)acetyl]-4-fluorobenzohydrazide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, while the fluorobenzohydrazide moiety can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Benzylsulfanyl)acetyl]-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}piperazin-1-ium
- 5-Acetyl-2-benzylsulfanyl-6-methyl-nicotinonitrile
- (4-{[(Benzylsulfanyl)acetyl]amino}phenoxy)acetate
Uniqueness
N’-[(Benzylsulfanyl)acetyl]-4-fluorobenzohydrazide is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of the benzylsulfanyl and acetyl groups also provides a distinct set of properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C16H15FN2O2S |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N'-(2-benzylsulfanylacetyl)-4-fluorobenzohydrazide |
InChI |
InChI=1S/C16H15FN2O2S/c17-14-8-6-13(7-9-14)16(21)19-18-15(20)11-22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Clave InChI |
FZQJQVHLICLCSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSCC(=O)NNC(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-{2-[(3-methylcyclohexyl)amino]ethyl}benzamide](/img/structure/B12490419.png)
![ethyl 4-[({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12490426.png)

![5-(3-bromophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12490432.png)
![2-[4-(4-methoxyphenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12490449.png)
![N-[4-(acetylsulfamoyl)phenyl]-6-chloro-2-phenylquinoline-4-carboxamide](/img/structure/B12490457.png)



![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B12490485.png)
![ethyl (5S)-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B12490488.png)

![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12490510.png)

